ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic system containing pyrimidine and thiazine rings. The structure features:
- 1-Naphthyl group at position 6, providing steric bulk and aromatic π-electron density.
Properties
IUPAC Name |
ethyl 8-methyl-6-naphthalen-1-yl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-26-20(25)18-13(2)22-21-23(17(24)11-12-27-21)19(18)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,19H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUAQIOPTHUKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 691868-90-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O3S. Its structure features a pyrimidine core fused with a thiazine ring and a naphthyl substituent, which may contribute to its biological activity.
The biological activity of compounds in this class often involves mechanisms such as:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Some derivatives inhibit topoisomerase II activity, leading to increased DNA damage and apoptosis in cancer cells .
These mechanisms are critical for the antitumor effects observed in related chemical classes.
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of pyrimidine and naphthalene to evaluate their biological properties. For example:
| Compound | Structure | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| 5e | Structure | 16.56 | H1975 (Lung) |
| 5g | - | - | - |
| 5h | - | - | - |
This table illustrates the antitumor activity of synthesized compounds closely related to ethyl 8-methyl-6-(1-naphthyl)-4-oxo. The promising results from these studies indicate a need for further investigation into the specific activities of ethyl 8-methyl-6-(1-naphthyl)-4-oxo.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the naphthalene ring can significantly affect biological activity. Compounds with substituents at the ortho position generally exhibit stronger antitumor effects compared to those with para substitutions .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimido/Thiazine Derivatives
Key Observations:
Core Heterocycle Differences :
- The pyrimido[2,1-b][1,3]thiazine core (target compound) contains a sulfur atom in the thiazine ring, while the pyrimido[2,1-b][1,3]oxazine analog () replaces sulfur with oxygen . This substitution alters electronic properties (e.g., hydrogen-bonding capacity and nucleophilicity).
- The thiazolo[3,2-a]pyrimidine derivative () lacks the fused thiazine ring but retains a thiazole ring, which influences planarity and stacking interactions in crystals .
Substituent Effects :
- The 1-naphthyl group in the target compound introduces greater steric hindrance and extended conjugation compared to phenyl or fluorophenyl groups in analogs (e.g., ) .
- Methylthio groups (e.g., in ) act as leaving groups, enabling nucleophilic substitution reactions, whereas the target compound’s methyl group at position 8 is less reactive .
Reactivity Insights:
Physicochemical and Crystallographic Insights
Table 3: Physical Properties and Structural Data
Crystallography Notes:
- Ring Puckering : Pyrimidine rings in thiazolopyrimidines () deviate by 0.224 Å from planarity, a feature likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
